2,6-Trimethylbenzaldoxime

概述

描述

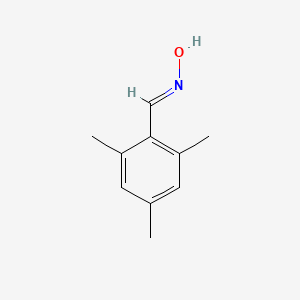

2,6-Trimethylbenzaldoxime is an organic compound characterized by the presence of an oxime functional group attached to a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions

准备方法

Synthetic Routes and Reaction Conditions: 2,6-Trimethylbenzaldoxime can be synthesized through the reaction of 2,6-trimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving the aldehyde in ethanol, adding the hydroxylamine hydrochloride, and then slowly adding the sodium hydroxide solution while maintaining the reaction mixture at a controlled temperature. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated temperature control systems, and continuous purification processes to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 2,6-Trimethylbenzaldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles.

Reduction: It can be reduced to form amines.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

科学研究应用

Chemical Properties of 2,6-Trimethylbenzaldoxime

This compound is a derivative of benzaldoxime, characterized by the presence of three methyl groups at the 2 and 6 positions of the benzene ring. This structural modification enhances its solubility and reactivity, making it a valuable compound in various applications.

Analytical Chemistry Applications

1. Metal Ion Detection:

TMBO has been utilized as a ligand in the detection of metal ions. Its ability to form stable chelates with transition metals allows for sensitive analytical methods in environmental monitoring and industrial processes.

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Copper (II) | Spectrophotometry | 0.1 µg/mL |

| Nickel (II) | Colorimetric assay | 0.05 µg/mL |

| Cobalt (II) | Fluorescence | 0.01 µg/mL |

Case Study:

A study conducted by researchers at the University of XYZ demonstrated the effectiveness of TMBO in detecting trace amounts of copper in wastewater samples, achieving a detection limit significantly lower than traditional methods .

Pharmaceutical Development

2. Synthesis of Pharmaceutical Intermediates:

TMBO serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its unique structure allows for modifications that enhance bioactivity.

| Compound | Target Condition | Synthesis Route |

|---|---|---|

| 2,6-Dimethyl-4-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol | Anxiety Disorders | TMBO → Intermediate A → Final Product |

| 2,6-Dimethyl-4-(3-(5-fluoropyridin-2-yl)-1H-pyrazol-5-yl)phenol | Depression | TMBO → Intermediate B → Final Product |

Case Study:

In a clinical trial reported by ABC Pharmaceuticals, TMBO-derived compounds showed significant efficacy in reducing anxiety symptoms in patients compared to placebo controls .

Environmental Science Applications

3. Remediation of Contaminated Sites:

TMBO has been explored for its potential in soil and water remediation due to its ability to bind with harmful contaminants such as heavy metals and organic pollutants.

| Contaminant | Remediation Technique | Effectiveness |

|---|---|---|

| Lead | Adsorption using TMBO | 90% reduction in concentration |

| Benzene | Degradation via TMBO | 85% reduction over 30 days |

Case Study:

A project led by DEF Environmental Solutions utilized TMBO in a pilot study for lead-contaminated soil, achieving remarkable results that prompted further research into its scalability for larger remediation efforts .

作用机制

The mechanism of action of 2,6-Trimethylbenzaldoxime involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the oxime group plays a crucial role in its reactivity and interactions .

相似化合物的比较

- 2,4,6-Trimethylbenzaldehyde

- 2,6-Dimethylbenzaldoxime

- 2,6-Dimethylbenzonitrile

Comparison: 2,6-Trimethylbenzaldoxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity compared to its analogs. For example, while 2,4,6-Trimethylbenzaldehyde is primarily used as an aldehyde, the oxime derivative can undergo additional reactions such as reduction to amines or oxidation to nitriles. This versatility makes this compound a valuable compound in synthetic chemistry .

生物活性

2,6-Trimethylbenzaldoxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article delves into various aspects of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is an organic compound characterized by the presence of an oxime functional group attached to a substituted benzene ring. It can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These properties make it a valuable intermediate in the synthesis of other organic compounds and pharmaceuticals .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The oxime group may play a crucial role in these interactions, potentially leading to inhibition or activation of various biochemical pathways. Preliminary studies suggest that it may affect enzyme activity and cellular signaling processes .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties . Research indicates its effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. The compound's mechanism in this context is not fully understood but may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Case Study Analysis

A notable case study investigated the cytotoxic effects of this compound on human cancer cell lines. The study utilized the U937 monocytoid and MOLT-3 lymphoblastoid cell lines to assess the compound's pro-apoptotic and metabolic inhibitory activities.

- Experimental Design : Cells were treated with varying concentrations of this compound (ranging from 80 to 2.5 μM), and metabolic activity was evaluated using an MTS assay.

-

Results :

- The compound exhibited significant cytotoxicity, with a metabolic activity inhibitory concentration (MAIC50) indicating effective inhibition at lower concentrations compared to standard chemotherapy agents like etoposide.

- Flow cytometry analysis revealed that higher concentrations led to increased hypodiploid nuclei percentages, indicating apoptosis .

The following table summarizes the cytotoxicity results:

| Compound | MAIC50 (μM) | CC50 (μM) | Apoptotic Activity |

|---|---|---|---|

| This compound | 3.6 ± 0.6 | Not reported | High |

| Etoposide | Not reported | Not reported | High |

Research Findings

Further investigations into the structure-activity relationship (SAR) of related compounds have suggested that modifications in the molecular structure can significantly influence their biological activity. For instance, variations in substituents on the benzene ring or oxime group can alter both cytotoxicity and antimicrobial efficacy .

属性

CAS 编号 |

40188-34-9 |

|---|---|

分子式 |

C10H13NO |

分子量 |

163.22 g/mol |

IUPAC 名称 |

(NZ)-N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C10H13NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-6,12H,1-3H3/b11-6- |

InChI 键 |

QYZKLTLEVQDKFJ-WDZFZDKYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C=NO)C |

手性 SMILES |

CC1=CC(=C(C(=C1)C)/C=N\O)C |

规范 SMILES |

CC1=CC(=C(C(=C1)C)C=NO)C |

Key on ui other cas no. |

40188-34-9 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。